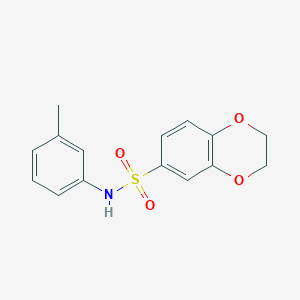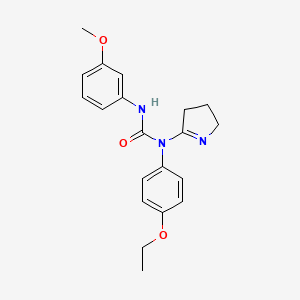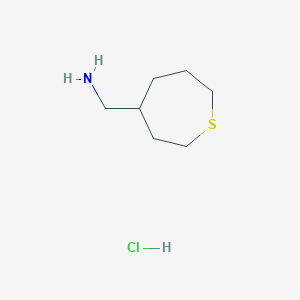
Thiepan-4-ylmethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Thiepan-4-ylmethanamine hydrochloride is an organic compound with the chemical formula C7H16ClNS . It has a molecular weight of 181.73 . This compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for Thiepan-4-ylmethanamine hydrochloride isInChI=1S/C7H15NS.ClH/c8-6-7-2-1-4-9-5-3-7;/h7H-1-6-8H2;1H . The SMILES representation is C1CC (CCSC1)CN.Cl .
Scientific Research Applications
Luminescent Properties and Material Science
Research on materials such as YVO(4) nano/microcrystals doped with lanthanide ions highlights the development of materials with unique luminescent properties, potentially relevant for color display technologies. The study by Xu et al. (2010) demonstrates how these materials' shape and luminescence can be controlled, suggesting potential applications in various display technologies (Xu et al., 2010).
Drug Development and Clinical Applications
An exploration into neurokinin-1 receptor antagonists for clinical administration, as discussed by Harrison et al. (2001), showcases the process of developing orally active compounds with potential therapeutic applications, including for emesis and depression (Harrison et al., 2001).
Corrosion Inhibition
The study on the corrosion inhibition efficiency of synthesized compounds on mild steel, as presented by Daoud et al. (2014), could offer insights into the protective applications of chemical compounds in industrial settings (Daoud et al., 2014).
Polymer Science and Adhesives
Research on novel monomers for adhesive polymers by Moszner et al. (2006) provides an example of how chemical compounds are synthesized and characterized for specific applications, such as dental adhesives, highlighting the process of creating materials with improved properties (Moszner et al., 2006).
Antiglioma Activity
A study on the antiglioma activity of tetrahydroisoquinoline derivatives by Mohler et al. (2006) offers an example of how compounds are screened for biological activity against specific types of cancer, providing a pathway for drug discovery and development (Mohler et al., 2006).
properties
IUPAC Name |
thiepan-4-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS.ClH/c8-6-7-2-1-4-9-5-3-7;/h7H,1-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDXLNDDUZGLGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCSC1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiepan-4-ylmethanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

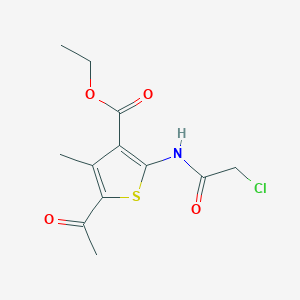
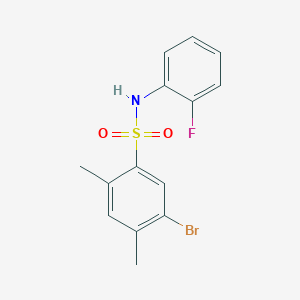
![N-(5-chloro-2-methoxyphenyl)-2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2925626.png)
![3-[1-[(2-amino-2-oxoethyl)thio]-7-chloro-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isopropylpropanamide](/img/structure/B2925627.png)
![1-(4-Methoxyphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2925629.png)
![2-((4-chlorophenyl)thio)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2925630.png)
![N-cyclopentyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2925632.png)
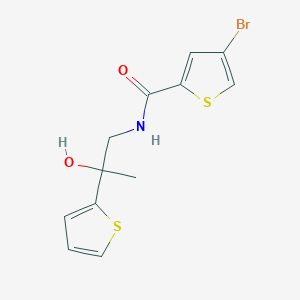
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,4-dimethoxybenzamide](/img/structure/B2925636.png)
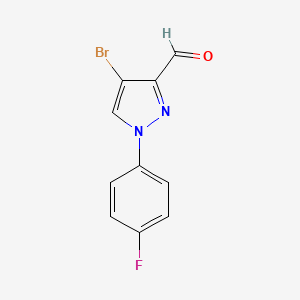
![6-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2925641.png)
![(5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2925643.png)
